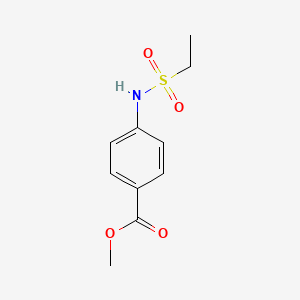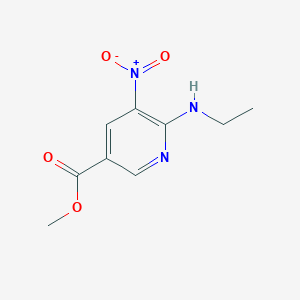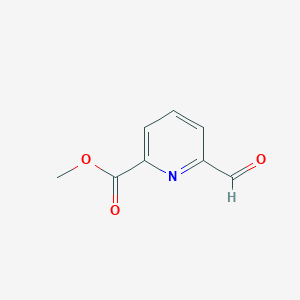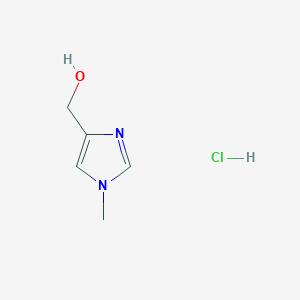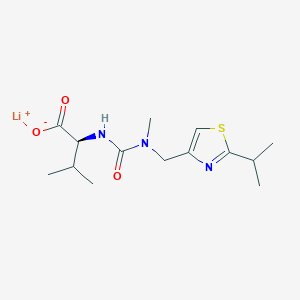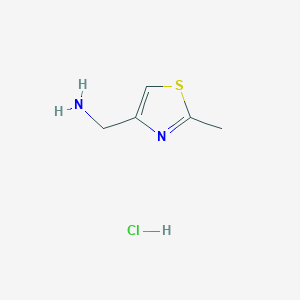
(2-Methylthiazol-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(2-Methylthiazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H9ClN2S . It is an off-white solid . The compound is stored at 0-8°C .
Molecular Structure Analysis
The molecular structure of “(2-Methylthiazol-4-yl)methanamine” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . One of the carbon atoms in the ring is substituted with a methyl group, and another carbon atom is connected to a methanamine group .Physical And Chemical Properties Analysis
“(2-Methylthiazol-4-yl)methanamine hydrochloride” is an off-white solid . It has a molecular weight of 164.66 . The compound is stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by Thomas, Adhikari, and Shetty (2010) explored the antimicrobial activities of quinoline derivatives carrying 1,2,3-triazole moiety, synthesized from methanamine derivatives. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalysts in Chemical Reactions
- A research by Karabuğa et al. (2015) reported the synthesis of quinazoline-based ruthenium complexes, derived from methanamine, which were efficient catalysts in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Biomedical Research
- Basu et al. (2014) synthesized Iron(III) complexes involving methanamine derivatives for cellular imaging and photocytotoxicity in red light. These complexes displayed potent photocytotoxicity and were capable of interacting with DNA, suggesting potential in cancer therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Synthesis of Novel Compounds
- Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized novel (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, characterized by spectral methods, and evaluated their antimicrobial activities, demonstrating their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJJIGTSNIQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)

